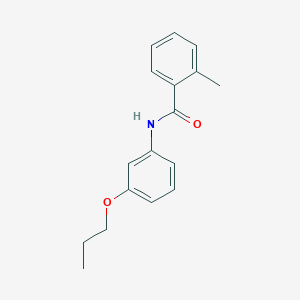![molecular formula C13H15NO2 B268628 N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)
N-[3-(allyloxy)phenyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(allyloxy)phenyl]cyclopropanecarboxamide is a chemical compound with a molecular formula of C14H15NO2. It is commonly referred to as APC or allyl-APC. APC has been the subject of scientific research due to its potential therapeutic effects.
科学的研究の応用
APC has been studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. APC has been studied in models of Parkinson's disease, Alzheimer's disease, and multiple sclerosis. It has also been studied in models of pain and inflammation.
作用機序
The mechanism of action of APC is not fully understood. It has been shown to modulate the activity of ion channels and receptors in the nervous system. APC has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. It has also been shown to activate the TRPV1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
APC has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. APC has also been shown to reduce oxidative stress and protect against neuronal damage. In addition, APC has been shown to reduce pain and inflammation in animal models.
実験室実験の利点と制限
APC has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has also been shown to have low toxicity and high stability. However, there are also limitations to using APC in lab experiments. It has poor solubility in water, which can make it difficult to administer. In addition, the mechanism of action of APC is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of APC. One direction is to further investigate the mechanism of action of APC. This could involve studying the effects of APC on specific ion channels and receptors in the nervous system. Another direction is to explore the potential therapeutic effects of APC in other diseases, such as epilepsy and neuropathic pain. Finally, future studies could focus on developing new methods for administering APC, such as through the use of nanoparticles or other drug delivery systems.
Conclusion:
In conclusion, N-[3-(allyloxy)phenyl]cyclopropanecarboxamide, or APC, has shown potential therapeutic effects in various diseases. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. APC has advantages and limitations for lab experiments, and there are several future directions for its study. Overall, APC is an interesting compound that warrants further investigation for its potential therapeutic applications.
合成法
The synthesis of APC involves the reaction of 3-(allyloxy)aniline with cyclopropanecarboxylic acid chloride in the presence of triethylamine. The resulting product is then purified through column chromatography. This method has been reported to yield a high purity and high yield of APC.
特性
製品名 |
N-[3-(allyloxy)phenyl]cyclopropanecarboxamide |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC名 |
N-(3-prop-2-enoxyphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C13H15NO2/c1-2-8-16-12-5-3-4-11(9-12)14-13(15)10-6-7-10/h2-5,9-10H,1,6-8H2,(H,14,15) |
InChIキー |
FSJRHVYRTXXXIQ-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)C2CC2 |
正規SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B268546.png)
![2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268550.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)
methanone](/img/structure/B268554.png)
![(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B268555.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268556.png)


![N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268561.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)
![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)
![N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268565.png)

![N-[2-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B268568.png)